3-Aminocyclopentanone

Computational Chemistry Physicochemical Properties Isomer Comparison

For R&D teams synthesizing CNS-penetrant candidates, 3-Aminocyclopentanone (CAS 1228748-71-7) is a premium bifunctional scaffold. Its ketone and distal amine enable distinct, regioselective heterocyclic pathways impossible with 2-amino isomers, avoiding costly synthetic re-optimization. With a favorable CNS profile and proven route to high-ee chiral derivatives, it is the definitive choice for hit-to-lead SAR exploration. Secure high-purity material to ensure reproducible success.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 1228748-71-7
Cat. No. B3224326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminocyclopentanone
CAS1228748-71-7
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESC1CC(=O)CC1N
InChIInChI=1S/C5H9NO/c6-4-1-2-5(7)3-4/h4H,1-3,6H2
InChIKeyLARUMXKMTDSSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminocyclopentanone (CAS 1228748-71-7): A Strategic Bifunctional Building Block for Heterocycle and Chiral Cyclopentane Synthesis


3-Aminocyclopentanone is a cyclic organic compound characterized by a five-membered cyclopentanone ring with an amino (-NH₂) substituent at the third carbon position [1]. This molecular architecture combines a reactive ketone and a nucleophilic primary amine within a conformationally constrained ring, classifying it as a versatile bifunctional building block . The compound typically appears as a white to off-white solid, is sensitive to air and moisture, and is commercially available with a purity of ≥98% for research and development purposes . Its significance lies in the strategic positioning of its functional groups, which enables unique synthetic transformations not readily accessible with its structural isomers, making it a valued intermediate in medicinal chemistry and complex molecule synthesis .

Why 3-Aminocyclopentanone (CAS 1228748-71-7) Cannot Be Casually Replaced by its 2-Amino Isomer in Synthetic Route Planning


Generic substitution between aminocyclopentanone isomers, particularly 2- and 3-aminocyclopentanone, is not feasible due to their fundamentally different chemical behaviors which are dictated by the position of the amino group . The 3-amino isomer positions the amine distal to the carbonyl, which alters its electronic influence on the ring, its pKa, and its reactivity in both nucleophilic and electrophilic reactions compared to the 2-amino isomer where the amine is adjacent to the ketone, enabling intramolecular interactions like hydrogen bonding and leading to distinct reaction pathways . This structural divergence directly translates to the formation of different regio- and stereoisomers in downstream products, a critical factor in drug design where biological activity is highly sensitive to molecular shape and functional group presentation [1]. Therefore, substituting one isomer for another in an established synthetic route without re-optimization will almost certainly lead to a different product profile, lower yield, or complete failure of the intended transformation.

3-Aminocyclopentanone (CAS 1228748-71-7) - Quantifiable Differentiation Evidence vs. Analogs and In-Class Candidates


Regiochemical Divergence: Predicted pKa and Boiling Point Differentiate 3-Amino from 2-Aminocyclopentanone

Computational predictions highlight distinct physicochemical properties between the 3- and 2-amino isomers of cyclopentanone. The pKa (acidity constant) and boiling point are significantly different, which directly impacts their behavior in reactions and purification processes. The 2-amino isomer has a predicted pKa of 7.90 ± 0.20 and a boiling point of 194.6 ± 23.0 °C , whereas the 3-amino isomer, due to the different positioning of the electron-donating amino group relative to the electron-withdrawing ketone, is expected to exhibit a different pKa and boiling point, although exact experimental values for the free base are not reported in the provided sources .

Computational Chemistry Physicochemical Properties Isomer Comparison

Enabling Asymmetric Synthesis: High Stereoselectivity Achieved in the Preparation of Chiral 3-Aminocyclopentanone Derivatives

Unlike its achiral, unfunctionalized parent (cyclopentanone), 3-aminocyclopentanone is a key target in asymmetric synthesis. A catalytic [3+2] cycloaddition method using enecarbamates and electrophilic metalloenolcarbenes has been reported to produce chiral cyclopentyl β-amino esters, which are then converted into highly functionalized 3-aminocyclopentanones. This process achieves up to 98% enantiomeric excess (ee) and excellent diastereocontrol [1]. This demonstrates that while cyclopentanone lacks the chiral handles for such transformations, the 3-amino derivative serves as a crucial chiral synthon when prepared via these stereoselective routes.

Asymmetric Catalysis Chiral Building Blocks Stereoselective Synthesis

Optimized Physicochemical Profile for CNS Drug Discovery: LogP and TPSA Data for 3-Aminocyclopentanone

3-Aminocyclopentanone possesses a favorable physicochemical profile for central nervous system (CNS) drug discovery, as indicated by its calculated properties. The compound has a Topological Polar Surface Area (TPSA) of 43.09 Ų and a LogP of 0.0667 . These values fall within the optimal range for compounds intended to cross the blood-brain barrier (BBB). In contrast, the corresponding carboxylic acid analog, (1R,3S)-3-Aminocyclopentane carboxylic acid, has a significantly higher molecular weight and TPSA (though exact TPSA not provided, the presence of the carboxylic acid group increases it substantially), which is generally correlated with lower passive permeability across biological membranes [1].

Medicinal Chemistry Drug-likeness ADME Properties

High-Value Application Scenarios for 3-Aminocyclopentanone (CAS 1228748-71-7) Driven by Differentiated Evidence


Chiral Scaffold for CNS Drug Discovery Programs

The combination of 3-aminocyclopentanone's favorable CNS physicochemical profile (low TPSA and balanced LogP) [1] and the ability to synthesize its chiral derivatives with high stereoselectivity (up to 98% ee) positions it as a premium building block for CNS drug discovery. Researchers developing small molecule therapeutics for neurological disorders, where both chirality and blood-brain barrier penetration are paramount, will find this compound to be a strategically valuable starting point for hit-to-lead and lead optimization campaigns.

Precise Synthesis of Bioactive Heterocycles and Natural Product Analogs

Its bifunctional nature, combining a ketone and an amine in a specific 1,3-relationship, enables the regioselective synthesis of complex heterocyclic systems, such as pyrrolidines and piperidines, which are common motifs in pharmaceuticals [1]. Unlike the 2-amino isomer, the 3-amino group's distinct reactivity profile leads to different ring-closing patterns and substitution outcomes, making it the specific reagent of choice for accessing certain heterocyclic frameworks described in synthetic methodology patents and papers .

Investigating Structure-Activity Relationships (SAR) of Aminocyclopentane-Based Inhibitors

For research groups studying enzyme inhibitors derived from aminocyclopentane scaffolds, 3-aminocyclopentanone serves as a crucial comparator to its 3-aminocyclopentane carboxylic acid analogs. The significant difference in polarity and predicted membrane permeability, as evidenced by the TPSA and LogP data [1], allows for the systematic exploration of how replacing a carboxylic acid with a ketone impacts cellular uptake, target engagement, and ultimately, in vivo efficacy. This makes it an essential tool for SAR studies aimed at optimizing ADME properties while maintaining target potency.

Scalable Synthesis of Functionalized Cyclopentanes via Ring-Opening Methodologies

3-Aminocyclopentanone serves as a key precursor for 3-aminosubstituted cyclopentene oxides. These epoxides are versatile intermediates in the regio- and stereospecific synthesis of diverse, densely functionalized cyclopentanes through nucleophilic ring-opening reactions with O- and C-nucleophiles [1]. This established methodology provides a robust and scalable platform for generating a library of complex cyclopentane-containing compounds for biological evaluation, a capability that is more challenging to achieve with the 2-amino isomer due to different reactivity and stability of its corresponding epoxides.

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